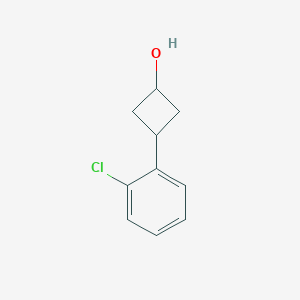

3-(2-Chlorophenyl)cyclobutanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-chlorophenyl)cyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c11-10-4-2-1-3-9(10)7-5-8(12)6-7/h1-4,7-8,12H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOYXOTUEOXFQIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1O)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis and Characterization of 3-(2-Chlorophenyl)cyclobutanol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclobutane motif, a strained four-membered ring, is of increasing interest in medicinal chemistry, offering a unique three-dimensional scaffold that can serve as a bioisostere for other common chemical groups.[1] This guide provides an in-depth technical overview of a reliable synthetic route to 3-(2-Chlorophenyl)cyclobutanol, a valuable building block for drug discovery. We will delve into the practical and theoretical considerations of the synthesis, starting from commercially available precursors, and detail the comprehensive characterization of the final product using modern analytical techniques. This document is intended to be a practical resource, blending established protocols with the experiential insights of a seasoned application scientist.

Introduction: The Strategic Importance of the Cyclobutane Moiety

In the landscape of modern drug discovery, the quest for novel chemical matter with improved pharmacological profiles is perpetual. Cyclobutane derivatives have emerged as a compelling class of compounds, in part due to their rigid, sp³-rich framework.[1] This structural rigidity can offer advantages in binding affinity and metabolic stability when compared to more flexible aliphatic chains.[2] The specific compound, this compound, incorporates a chlorophenyl group, a common substituent in pharmaceuticals that can influence lipophilicity and metabolic pathways. The hydroxyl group provides a convenient handle for further chemical elaboration, making this a versatile intermediate for library synthesis.[1][2]

The synthesis of cyclobutanes can be challenging due to inherent ring strain.[3] However, several synthetic strategies have been developed, including [2+2] cycloadditions and ring expansions.[2][4][5][6] This guide will focus on a practical and scalable approach: the reduction of the corresponding cyclobutanone.

Synthetic Pathway: From Precursor to Product

The chosen synthetic route involves a two-step process, beginning with the formation of 3-(2-Chlorophenyl)cyclobutanone, followed by its reduction to the target alcohol, this compound.

Diagram of the Synthetic Workflow

Caption: Overall workflow for the synthesis of this compound.

Synthesis of 3-(2-Chlorophenyl)cyclobutanone

The formation of the cyclobutanone ring is a critical step. While various methods exist for cyclobutanone synthesis, a common approach involves the reaction of a phenylacetic acid derivative with a suitable cyclobutane precursor.[7] For the purpose of this guide, we will consider 3-(2-Chlorophenyl)cyclobutanone as a commercially available or readily synthesizable starting material.[8][9]

Starting Material: 3-(2-Chlorophenyl)cyclobutanone

Reduction to this compound

The reduction of the ketone to the corresponding alcohol is a standard transformation in organic synthesis. Sodium borohydride (NaBH₄) is an excellent choice for this purpose due to its selectivity for ketones and aldehydes, its relatively mild nature, and its ease of handling compared to more powerful reducing agents like lithium aluminum hydride.

The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the cyclobutanone. The resulting alkoxide is then protonated during the workup to yield the final alcohol.

Caption: Simplified reaction mechanism for the reduction of the cyclobutanone.

Materials:

-

3-(2-Chlorophenyl)cyclobutanone

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Deionized water

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Safety Precautions:

-

Sodium Borohydride: Toxic if swallowed and in contact with skin.[10] Causes severe skin burns and eye damage.[11] In contact with water, it releases flammable gases that may ignite spontaneously.[11][12] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12]

-

2-Chlorophenylacetic Acid (Precursor): Causes skin and serious eye irritation.[13][14] May cause respiratory irritation.[14] Avoid breathing dust and handle with appropriate PPE.[14][15]

-

Methanol: Flammable and toxic. Handle in a fume hood.

-

Diethyl Ether: Extremely flammable. Handle in a fume hood and avoid ignition sources.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-(2-Chlorophenyl)cyclobutanone (1.0 eq) in anhydrous methanol (approximately 10 mL per gram of ketone). Cool the solution to 0 °C in an ice bath.

-

Addition of Reducing Agent: While stirring, slowly add sodium borohydride (1.1 eq) portion-wise to the cooled solution. The addition should be controlled to maintain the temperature below 10 °C.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of deionized water at 0 °C.

-

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

-

Extraction: To the remaining aqueous layer, add diethyl ether and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.

-

Washing: Combine the organic layers and wash sequentially with deionized water and saturated aqueous ammonium chloride solution.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by flash column chromatography on silica gel if necessary.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR should be performed.

| ¹H NMR (Expected Chemical Shifts) | ¹³C NMR (Expected Chemical Shifts) |

| Aromatic Protons: 7.0-7.4 ppm (multiplet) | Aromatic Carbons: 120-145 ppm |

| CH-OH Proton: 4.0-4.5 ppm (multiplet) | CH-OH Carbon: 65-75 ppm |

| Cyclobutane Protons: 1.5-3.0 ppm (multiplets) | Cyclobutane Carbons: 10-40 ppm |

| OH Proton: 1.5-2.5 ppm (broad singlet) |

Note: The exact chemical shifts may vary depending on the solvent and concentration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

| Technique | Expected Observation | Interpretation |

| Electrospray Ionization (ESI) | [M+H]⁺ or [M+Na]⁺ | Confirms the molecular weight of 182.65 g/mol . |

| Electron Impact (EI) | Molecular ion peak (M⁺) and characteristic fragment ions. | The presence of a chlorine atom will result in an M+2 peak with an intensity approximately one-third that of the M⁺ peak, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[16][17][18] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H Stretch (Alcohol) | 3200-3600 (broad)[19] |

| C-H Stretch (sp³) | 2850-3000 |

| C-H Stretch (sp²) | 3000-3100 |

| C=C Stretch (Aromatic) | 1450-1600 |

| C-O Stretch (Alcohol) | 1000-1260 |

| C-Cl Stretch | 600-800 |

Conclusion

This guide has outlined a robust and reliable method for the synthesis of this compound, a valuable intermediate for drug discovery and development. By following the detailed protocols for synthesis and characterization, researchers can confidently produce and verify this important building block. The insights provided into the rationale behind the experimental choices are intended to empower scientists to adapt and troubleshoot these methods for their specific applications.

References

- 1. Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 3. baranlab.org [baranlab.org]

- 4. Cyclobutane synthesis [organic-chemistry.org]

- 5. Cyclobutanol synthesis [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Cyclobutanone synthesis [organic-chemistry.org]

- 8. 3-(2-Chlorophenyl)cyclobutan-1-one | CymitQuimica [cymitquimica.com]

- 9. PubChemLite - 3-(2-chlorophenyl)cyclobutanone (C10H9ClO) [pubchemlite.lcsb.uni.lu]

- 10. Sodium Borohydride SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 11. carlroth.com [carlroth.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. 2-クロロフェニル酢酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 14. echemi.com [echemi.com]

- 15. cdhfinechemical.com [cdhfinechemical.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. How to interpret the IR spectrum of cyclobutanol? - Blog [m.btcpharmtech.com]

A Spectroscopic Guide to the Structural Elucidation of 3-(2-Chlorophenyl)cyclobutanol

Abstract: This technical guide provides a comprehensive analysis of the key spectroscopic data—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the structural characterization of 3-(2-Chlorophenyl)cyclobutanol. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond mere data presentation to explain the causal relationships between molecular structure and spectral output. By integrating foundational principles with detailed experimental protocols, this guide serves as a self-validating framework for the unambiguous identification and quality assessment of this substituted cyclobutanol, a structural motif of growing interest in medicinal chemistry.

Introduction: The Significance of Spectroscopic Characterization

The cyclobutane ring, a strained four-membered carbocycle, is an increasingly important scaffold in modern drug discovery. Its rigid, puckered conformation allows it to act as a conformationally restricted isostere for more flexible alkyl or aryl linkers, potentially improving binding affinity and metabolic stability. This compound combines this unique core with a secondary alcohol and a substituted aromatic ring, making it a valuable building block for more complex molecular architectures.

Unambiguous structural confirmation is the bedrock of chemical research and development. Spectroscopic analysis provides a non-destructive window into the molecular world, allowing for the precise mapping of atomic connectivity and chemical environment. This guide details the expected spectroscopic signatures of this compound, providing the rationale behind each signal and establishing a benchmark for its characterization.

Molecular Structure and Predicted Spectroscopic Behavior

The structure of this compound presents several key features that dictate its spectroscopic output:

-

A Secondary Alcohol (-OH): This group will yield a characteristic broad O-H stretch in the IR spectrum, a carbinol proton (CH-OH) signal in the ¹H NMR spectrum, and drive fragmentation pathways like dehydration in the mass spectrum.

-

A 2-Chlorophenyl Group: The aromatic ring will produce distinct signals in both ¹H and ¹³C NMR spectra. The chlorine substituent introduces a specific isotopic pattern in the mass spectrum and influences the chemical shifts of adjacent aromatic protons and carbons.

-

A Cyclobutane Ring: The strained, non-planar ring gives rise to complex multiplets in the ¹H NMR spectrum due to intricate spin-spin coupling between diastereotopic protons. The ring's strain energy also makes it susceptible to specific ring-opening fragmentations in mass spectrometry.[1]

-

Stereoisomerism: The molecule exists as cis and trans diastereomers. This will have a profound impact on the NMR spectra, as the relative orientation of the substituents alters the chemical environment and symmetry of the molecule, leading to different numbers of signals and coupling constants. This guide will consider the spectra for both isomers.

Caption: Structure of this compound.

Mass Spectrometry (MS): Mapping Fragmentation Pathways

Electron Ionization Mass Spectrometry (EI-MS) provides two critical pieces of information: the molecular weight of the analyte and structural clues derived from its fragmentation pattern. For this compound (C₁₀H₁₁ClO), the analysis begins with the molecular ion.

Causality of Fragmentation: The fragmentation of cyclic alcohols is governed by the stability of the resulting ions and neutral losses.[2][3][4] The presence of the strained cyclobutane ring and the aromatic moiety introduces unique and predictable cleavage pathways.[1]

-

Molecular Ion (M⁺): The molecular formula C₁₀H₁₁³⁵ClO gives a monoisotopic mass of 182.05 Da, while C₁₀H₁₁³⁷ClO is 184.05 Da. Due to the natural abundance of chlorine isotopes (³⁵Cl:³⁷Cl ≈ 3:1), the mass spectrum will exhibit a characteristic M⁺ peak at m/z 182 and an M+2 peak at m/z 184 with an intensity ratio of approximately 3:1. The aromatic ring helps stabilize the molecular ion, making it observable.[2][3]

-

Dehydration ([M-H₂O]⁺): A common fragmentation for alcohols is the loss of a water molecule (18 Da), leading to a significant peak at m/z 164 (and a corresponding M+2 peak at m/z 166).[2][3][5]

-

Ring Cleavage: The strained cyclobutane ring can undergo fragmentation. A complex ring cleavage common to cyclic alcohols can result in a peak at m/z 57.[2][3] Another possibility is the cleavage to lose ethylene (C₂H₄), which, combined with other fragmentations, can lead to complex patterns.

-

Aromatic Fragmentation: Cleavage of the bond between the cyclobutane ring and the phenyl group can generate a chlorophenyl radical or cation. A peak at m/z 111/113 ([C₆H₄Cl]⁺) is expected.

Table 1: Predicted Key Mass Spectrometry Fragments

| m/z (³⁵Cl/³⁷Cl) | Predicted Fragment Ion | Fragmentation Pathway |

| 182 / 184 | [C₁₀H₁₁ClO]⁺ | Molecular Ion (M⁺) |

| 164 / 166 | [C₁₀H₉Cl]⁺ | Dehydration: Loss of H₂O from M⁺ |

| 147 / 149 | [C₉H₈Cl]⁺ | Loss of H₂O and subsequent loss of H |

| 111 / 113 | [C₆H₄Cl]⁺ | Cleavage of the C-C bond to the aromatic ring |

| 77 | [C₆H₅]⁺ | Loss of chlorine from the [C₆H₄Cl]⁺ fragment |

| 57 | [C₄H₉]⁺ or [C₃H₅O]⁺ | Complex ring cleavage of the cyclobutanol moiety |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Dissolve approximately 0.1 mg of this compound in 1 mL of a volatile solvent (e.g., dichloromethane or methanol).

-

Instrument Setup:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV (standard for library matching and inducing fragmentation).

-

Inlet System: Direct Insertion Probe (for solid samples) or Gas Chromatography (GC-MS) for mixture analysis.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400.

-

-

Data Acquisition: Introduce the sample into the ion source. For GC-MS, inject 1 µL of the prepared solution onto an appropriate column (e.g., DB-5ms) with a suitable temperature program.

-

Data Analysis: Analyze the resulting spectrum for the molecular ion cluster (M⁺ and M+2) and compare the observed fragmentation pattern with the predicted pathways.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful and rapid technique for identifying the functional groups present in a molecule.[6] Each bond vibrates at a characteristic frequency, and absorption of IR radiation at that frequency indicates the presence of that bond.

Causality of IR Absorptions: The position, intensity, and shape of an absorption band are dictated by the bond strength, the masses of the atoms involved, and intermolecular forces like hydrogen bonding.

-

O-H Stretch: The hydroxyl group is the most prominent feature. Due to hydrogen bonding in the solid or liquid state, this will appear as a strong and very broad absorption between 3200-3600 cm⁻¹.[7][8][9] The broadness is a direct result of the different hydrogen-bonding environments present in the sample.

-

C-H Stretches: Two types of C-H bonds are present. Aromatic C(sp²)-H stretches appear as sharp, medium-intensity peaks just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹). Aliphatic C(sp³)-H stretches from the cyclobutane ring will appear as strong, sharp peaks just below 3000 cm⁻¹ (typically 2850-2980 cm⁻¹).[7][10]

-

C=C Aromatic Stretch: The phenyl ring will exhibit two to three characteristic absorptions of variable intensity in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: The stretch for the secondary alcohol C-O bond will produce a strong absorption in the 1050-1150 cm⁻¹ range.[9]

-

Aromatic Out-of-Plane Bending: The substitution pattern on the benzene ring can be inferred from the C-H out-of-plane (OOP) bending region. An ortho-disubstituted ring will show a strong absorption around 740-770 cm⁻¹.

Table 2: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity & Shape |

| 3600-3200 | O-H (alcohol) | Strong, Broad |

| 3100-3010 | C(sp²)-H (aromatic) | Medium, Sharp |

| 2980-2850 | C(sp³)-H (aliphatic) | Strong, Sharp |

| 1600, 1580, 1470 | C=C (aromatic ring) | Medium to Weak, Sharp |

| 1150-1050 | C-O (secondary alcohol) | Strong, Sharp |

| 770-740 | C-H OOP (ortho-substituted) | Strong, Sharp |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Sample Preparation: Place a small amount (a few milligrams) of the solid this compound directly onto the ATR crystal (e.g., diamond or germanium).

-

Instrument Setup:

-

Spectrometer: Fourier-Transform Infrared (FTIR) Spectrometer.

-

Accessory: ATR accessory.

-

Scan Range: 4000-600 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

-

Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Collect a background spectrum of the empty ATR crystal first. Then, collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Data Analysis: Identify the key absorption bands and correlate them with the functional groups listed in Table 2.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and stereochemistry of an organic molecule. It provides information about the chemical environment of each ¹H and ¹³C nucleus.

¹H NMR Spectroscopy

Causality of Chemical Shifts and Coupling: The chemical shift (δ) of a proton is determined by its local electronic environment; electron-withdrawing groups deshield protons, shifting them downfield (to higher ppm). Spin-spin coupling (J) arises from the interaction of magnetic nuclei through bonding electrons, providing information about the number of neighboring protons. For cyclobutanes, the puckered ring structure results in complex coupling patterns as vicinal and geminal protons are often chemically non-equivalent.[11]

-

Aromatic Protons (δ 7.0-7.5 ppm): The 2-chlorophenyl group will show a complex multiplet pattern for its four protons. The proton ortho to the chlorine will be the most deshielded.

-

Carbinol Proton (CH-OH, δ ~4.0-4.5 ppm): This proton is attached to the same carbon as the electron-withdrawing hydroxyl group, shifting it significantly downfield. Its multiplicity will be a multiplet (e.g., a quintet or more complex) due to coupling with adjacent cyclobutane protons.

-

Cyclobutane Protons (δ 1.8-3.0 ppm): These protons will appear as a series of complex, overlapping multiplets. The proton at C3, attached to the aromatic ring, will be deshielded relative to the others. The cis/trans stereochemistry will significantly alter these shifts and coupling constants.

-

Hydroxyl Proton (OH, variable δ): The chemical shift of the alcohol proton is concentration and solvent-dependent and may appear as a broad singlet anywhere from δ 1.5 to 5.0. It can be identified by its disappearance upon shaking the sample with a drop of D₂O.

Table 3: Predicted ¹H NMR Data (in CDCl₃)

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Aromatic (4H) | 7.0 - 7.5 | Multiplet (m) | 4H |

| Carbinol (CHOH) | 4.0 - 4.5 | Multiplet (m) | 1H |

| Cyclobutane (Ar-CH) | 2.7 - 3.2 | Multiplet (m) | 1H |

| Cyclobutane (CH₂) | 1.8 - 2.6 | Multiplet (m) | 4H |

| Alcohol (OH) | Variable (e.g., 1.5-3.0) | Broad Singlet (br s) | 1H |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The number of signals indicates the molecular symmetry.

-

Symmetry and Isomerism:

-

trans-isomer: Possesses a C₂ axis of symmetry. This would result in fewer carbon signals: 2 aromatic, 1 ipso-carbon (C-Cl), 1 ipso-carbon (C-Cyclobutyl), the carbinol carbon, the C3 carbon, and one signal for the two equivalent methylene carbons. Total = 7 signals.

-

cis-isomer: Lacks symmetry. All 10 carbon atoms are unique and would therefore give 10 distinct signals.

-

-

Chemical Shifts:

-

Aromatic Carbons (δ 125-145 ppm): Six signals are expected in this region for the cis isomer. The carbon bonded to chlorine (ipso-carbon) will be shifted relative to the others.

-

Carbinol Carbon (C-OH, δ ~70-75 ppm): This carbon is deshielded by the attached oxygen.

-

Cyclobutane Carbons (δ ~20-45 ppm): The C3 carbon attached to the phenyl ring will be the most downfield of the aliphatic carbons (δ ~40-45 ppm). The methylene carbons (C2/C4) will be further upfield.

-

Table 4: Predicted ¹³C NMR Data (in CDCl₃)

| Carbon Environment | Predicted Chemical Shift (δ, ppm) (cis-isomer) | Predicted Chemical Shift (δ, ppm) (trans-isomer) |

| Aromatic (C-Cl) | ~134 | ~134 |

| Aromatic (C-Cyclobutyl) | ~142 | ~142 |

| Aromatic (4x CH) | 127-130 (4 signals) | 127-130 (2 signals) |

| Carbinol (CHOH) | ~72 | ~72 |

| Cyclobutane (Ar-CH) | ~43 | ~43 |

| Cyclobutane (2x CH₂) | ~35 (2 signals) | ~35 (1 signal) |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal reference standard.[12] Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup:

-

Spectrometer: 400 MHz (or higher) NMR spectrometer.

-

Nuclei: ¹H and ¹³C.

-

Temperature: 298 K.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Parameters: 30° pulse, 1-2 second relaxation delay, 16 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum (e.g., using a DEPTQ or standard broadband decoupled experiment).

-

Parameters: 30° pulse, 2-second relaxation delay, 512 or more scans to achieve adequate signal-to-noise.

-

-

Data Processing and Analysis: Fourier transform the raw data (FID). Phase and baseline correct the spectra. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H and ¹³C. Integrate the ¹H signals and assign peaks based on chemical shift, multiplicity, and integration. Count the signals in the ¹³C spectrum to infer stereochemistry.

Integrated Spectroscopic Workflow

Confirming a chemical structure is a process of accumulating and correlating evidence from multiple techniques. No single method is sufficient. The workflow below illustrates how MS, IR, and NMR data are synergistically used for the definitive identification of this compound.

Caption: Integrated workflow for structural elucidation.

Conclusion

The structural elucidation of this compound is a clear demonstration of the power of modern spectroscopic techniques. Mass spectrometry confirms the molecular formula and key structural motifs through predictable fragmentation. Infrared spectroscopy provides a rapid and unambiguous confirmation of the core functional groups—the alcohol and the substituted aromatic ring. Finally, ¹H and ¹³C NMR spectroscopy deliver the definitive atomic-level map of the molecule, allowing for the assignment of every proton and carbon and even the determination of its relative stereochemistry. Together, these methods provide a robust, self-validating dataset that ensures the identity, purity, and structural integrity of this important chemical entity.

References

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.

-

Lustig, E., & Moriarty, R. M. (1965). Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Journal of the American Chemical Society, 87(14), 3252–3254. [Link]

-

Whitman College. (n.d.). GCMS Section 6.10 - Alcohols. [Link]

-

Diehl, P., & Leipert, T. (1964). N.M.R. studies of 19F chemical shifts and coupling constants in cyclobutane derivatives. Nuclear Physics, 59, 689-698. [Link]

-

University of Michigan. (n.d.). Mass Spectra Fragmentation Patterns of Alcohols. [Link]

-

Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504–1507. [Link]

-

Lambert, J. B., & Roberts, J. D. (1965). Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Journal of the American Chemical Society, 87(17), 3884–3890. [Link]

-

ResearchGate. (2013). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. [Link]

-

Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

-

Chemistry Steps. (n.d.). Interpreting IR Spectra. [Link]

-

University of Texas at Dallas. (n.d.). Infrared Spectroscopy (IR). [Link]

-

NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. [Link]

-

National Institutes of Health. (2018). Enantioselective Cleavage of Cyclobutanols Through Ir‐Catalyzed C−C Bond Activation: Mechanistic and Synthetic Aspects. Angewandte Chemie International Edition, 57(34), 11039-11043. [Link]

-

Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

BTC. (2025). What are the mass spectrometry characteristics of cyclobutanol?. [Link]

-

Chemguide. (2014). Interpreting infra-red spectra. [Link]

-

Royal Society of Chemistry. (2013). Electronic Supplementary Material for Organic & Biomolecular Chemistry. [Link]

-

Radboud Repository. (2023). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. European Journal of Organic Chemistry, 26(32), e202300581. [Link]

-

National Institute of Standards and Technology. (n.d.). Cyclobutanol IR Spectrum. [Link]

-

National Institutes of Health. (2019). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Molecules, 24(15), 2799. [Link]

-

Royal Society of Chemistry. (n.d.). Electronic supplementary information. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

-

PubChemLite. (n.d.). 3-(2-chlorophenyl)cyclobutanone. [Link]

-

American Chemical Society. (2010). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 14(4), 887-890. [Link]

-

National Institute of Standards and Technology. (n.d.). Cyclobutanol Mass Spectrum. [Link]

-

Chemistry LibreTexts. (2024). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

-

National Institutes of Health. (n.d.). Cyclobutanol. [Link]

-

Compound Interest. (2015). Analytical Chemistry – Infrared (IR) Spectroscopy. [Link]

-

University of Wisconsin-La Crosse. (n.d.). Exam 2 Answer Key. [Link]

-

The Good Scents Company. (n.d.). cyclobutanol. [Link]

-

University of Calgary. (n.d.). Sample IR spectra. [Link]

-

National Institute of Standards and Technology. (n.d.). Cyclobutanol. [Link]

-

University of British Columbia. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. [Link]

-

MDPI. (2021). Plant Resources, 13C-NMR Spectral Characteristic and Pharmacological Activities of Dammarane-Type Triterpenoids. Molecules, 26(11), 3132. [Link]

Sources

- 1. What are the mass spectrometry characteristics of cyclobutanol? - Blog [btcpharmtech.com]

- 2. whitman.edu [whitman.edu]

- 3. GCMS Section 6.10 [people.whitman.edu]

- 4. Alcohol : Mass Spectra Fragmentation Patterns [almerja.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. compoundchem.com [compoundchem.com]

- 7. Interpreting IR Spectra [chemistrysteps.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 11. researchgate.net [researchgate.net]

- 12. utsouthwestern.edu [utsouthwestern.edu]

An In-Depth Technical Guide to 3-(2-Chlorophenyl)cyclobutanol for Advanced Research

Abstract

This technical guide provides a comprehensive analysis of the physical and chemical properties of 3-(2-Chlorophenyl)cyclobutanol (CAS No: 1182960-42-4), a molecule of significant interest in medicinal chemistry and materials science. As the incorporation of sp³-rich, conformationally restricted scaffolds continues to be a paramount strategy in modern drug discovery, understanding the nuanced characteristics of substituted cyclobutanes is critical.[1] This document delineates the core physicochemical properties, proposes a robust synthetic pathway, explores the chemical reactivity, and outlines detailed protocols for spectroscopic characterization. Designed for researchers, scientists, and drug development professionals, this guide synthesizes available data with established chemical principles to serve as a foundational resource for the application and further investigation of this compound.

Introduction: The Strategic Importance of the Cyclobutane Scaffold

The cyclobutane motif has emerged as a powerful tool in drug design, offering a rigid, three-dimensional framework that can act as a bioisostere for aromatic rings or conformationally flexible alkyl chains.[1] This "escape from flatland" allows medicinal chemists to explore novel chemical space, enhance metabolic stability, and fine-tune the spatial orientation of key pharmacophoric elements. This compound, incorporating both the strained cyclobutyl ring and a synthetically versatile chlorophenyl group, represents a valuable building block for creating sophisticated molecular architectures. This guide aims to provide a detailed technical overview of its properties to facilitate its use in pioneering research endeavors.

Physicochemical Properties

While comprehensive experimental data for this compound is not widely published, we can deduce its key properties based on its structure and data from analogous compounds, such as the parent cyclobutanol. The presence of the 2-chlorophenyl group is expected to significantly influence its physical characteristics compared to unsubstituted cyclobutanol, primarily by increasing molecular weight, polarity, and intermolecular interactions.

| Property | Value / Predicted Value | Source / Rationale |

| CAS Number | 1182960-42-4 | |

| Molecular Formula | C₁₀H₁₁ClO | |

| Molecular Weight | 182.65 g/mol | |

| Physical Form | Solid | |

| Boiling Point | Predicted: >150 °C at 760 mmHg | Based on cyclobutanol (123 °C); the significant increase in molecular weight and polarity from the chlorophenyl group will substantially elevate the boiling point.[2][3][4][5] |

| Melting Point | Not available. | As a solid, a distinct melting point is expected. |

| Solubility | Predicted: Low in water; Soluble in polar organic solvents (e.g., Methanol, Ethanol, DMSO, THF, Dichloromethane). | Based on cyclobutanol's partial water solubility and good solubility in organic solvents. The large hydrophobic chlorophenyl group will decrease water solubility.[3][5][6][7] |

| Storage Temperature | Refrigerator (2-8 °C) | |

| InChI Key | AOYXOTUEOXFQIV-UHFFFAOYSA-N | |

| SMILES | OC1CC(C2=C(Cl)C=CC=C2)C1 | [8] |

Synthesis and Purification

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. Cyclobutanol | 2919-23-5 [chemicalbook.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. Cyclobutanol CAS#: 2919-23-5 [m.chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. What is the solubility of Cyclobutanol in different organic solvents? - Blog [btcpharmtech.com]

- 8. appchemical.com [appchemical.com]

Stereochemistry and isomeric forms of 3-(2-Chlorophenyl)cyclobutanol

An In-depth Technical Guide on the Stereochemistry and Isomeric Forms of 3-(2-Chlorophenyl)cyclobutanol

Abstract

The cyclobutane moiety is a structurally significant scaffold in medicinal chemistry, prized for its ability to confer conformational rigidity and unique three-dimensional character to bioactive molecules.[1][2] The compound this compound presents a compelling case study in stereochemistry, possessing two stereogenic centers that give rise to a total of four distinct stereoisomers. These isomers, comprising two pairs of enantiomers, can exhibit profoundly different pharmacological, pharmacokinetic, and toxicological profiles.[3] This guide provides a comprehensive technical overview of the stereochemical landscape of this compound. It details the structural basis of its isomerism, outlines synthetic strategies for controlling stereochemical outcomes, presents detailed protocols for the separation and purification of the individual isomers, and discusses the analytical techniques essential for their characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of stereoisomerism and its practical implications in chemical synthesis and pharmaceutical research.

Introduction

In the field of drug discovery, the move away from planar, two-dimensional structures towards more complex, sp³-rich molecules is a well-established strategy for improving compound properties and exploring novel chemical space.[1] The cyclobutane ring, a strained four-membered carbocycle, serves as an excellent "bioisostere" for various functional groups, including aromatic rings, by presenting substituents in well-defined spatial vectors.[2] When the cyclobutane core is substituted, as in this compound, it introduces stereochemical complexity. The precise spatial arrangement of the hydroxyl and 2-chlorophenyl groups is critical, as biological systems, being inherently chiral, often interact differently with each stereoisomer of a compound.[3][4] A classic example is the drug Reboxetine, where the (S,S)-enantiomer is approximately 24 times more potent than its (R,R)-counterpart.[5] Therefore, the ability to synthesize, separate, and characterize each stereoisomer of this compound is not merely an academic exercise but a fundamental requirement for any meaningful pharmacological investigation.

The Stereochemical Landscape of this compound

The structure of this compound contains two stereogenic centers at the C1 (bearing the hydroxyl group) and C3 (bearing the 2-chlorophenyl group) positions. This gives rise to a total of 2² = 4 possible stereoisomers. These isomers can be categorized into diastereomers and enantiomers.

Diastereomers: cis and trans Isomers

Diastereomers are stereoisomers that are not mirror images of each other. In 1,3-disubstituted cyclobutanes, this is manifested as cis-trans isomerism.[6][7]

-

cis-isomers : The hydroxyl and 2-chlorophenyl groups are on the same face of the puckered cyclobutane ring.

-

trans-isomers : The hydroxyl and 2-chlorophenyl groups are on opposite faces of the ring.

Because they have different three-dimensional shapes, cis and trans diastereomers possess distinct physical properties (e.g., melting point, boiling point, polarity, and NMR spectra), which allows for their separation using standard laboratory techniques like column chromatography.[7][8]

Enantiomers: The Chiral Nature of Each Diastereomer

Each diastereomer (cis and trans) is chiral, meaning it is non-superimposable on its mirror image. This results in two pairs of enantiomers:

-

One pair of enantiomers for the cis isomer: (1R, 3S)- and (1S, 3R)-3-(2-Chlorophenyl)cyclobutanol.

-

One pair of enantiomers for the trans isomer: (1R, 3R)- and (1S, 3S)-3-(2-Chlorophenyl)cyclobutanol.

Enantiomers have identical physical properties in an achiral environment, making their separation more challenging and requiring specialized chiral techniques.[9]

Sources

- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 2. Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 4. 3-(p-Chlorophenyl)-4-aminobutanoic acid--resolution into enantiomers and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. fiveable.me [fiveable.me]

- 8. uou.ac.in [uou.ac.in]

- 9. What are the enantiomers of cyclobutanol if it is chiral? - Blog [btcpharmtech.com]

An In-Depth Technical Guide to the Crystal Structure Analysis of 3-(2-Chlorophenyl)cyclobutanol

Introduction: The Architectural Blueprint of a Molecule

In the realm of drug discovery and materials science, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount. This knowledge, derived from single-crystal X-ray diffraction, provides an architectural blueprint that dictates a compound's physical properties, its interactions with biological targets, and its potential as a therapeutic agent. 3-(2-Chlorophenyl)cyclobutanol, a molecule of interest due to the conformational rigidity of the cyclobutane ring and the electronic properties of the chlorophenyl group, serves as an excellent case study for illustrating the principles and practices of modern crystal structure analysis. The cyclobutane motif is increasingly utilized in medicinal chemistry as a bioisostere for larger or more flexible chemical groups, making a detailed understanding of its structural nuances crucial.[1][2]

This guide provides a comprehensive overview of the workflow for determining the crystal structure of this compound, from chemical synthesis to the final interpretation of crystallographic data. It is intended for researchers, scientists, and drug development professionals seeking to understand not just the steps involved, but the scientific rationale that underpins each decision in the analytical process.

Part 1: Synthesis and Characterization of this compound

A prerequisite for any crystallographic study is the synthesis and purification of the target compound. A plausible and efficient synthetic route to this compound begins with its ketone precursor, 3-(2-chlorophenyl)cyclobutan-1-one.[3][4]

Experimental Protocol: Synthesis via Reduction

-

Reaction Setup: To a solution of 3-(2-chlorophenyl)cyclobutan-1-one (1.0 eq) in anhydrous methanol at 0°C under an inert atmosphere (e.g., nitrogen or argon), sodium borohydride (NaBH₄, 1.5 eq) is added portion-wise over 15 minutes. The use of an ice bath is critical to control the exothermic reaction.

-

Reaction Monitoring: The progress of the reduction is monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Quenching and Extraction: The reaction is carefully quenched by the slow addition of deionized water. The methanol is then removed under reduced pressure. The resulting aqueous residue is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product.

-

Purification: The crude this compound is purified by column chromatography on silica gel to afford the pure alcohol.

Spectroscopic Characterization

Prior to crystallization attempts, the identity and purity of the synthesized compound must be unequivocally confirmed. A suite of spectroscopic techniques is employed for this purpose.[5][6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the molecular structure by showing the expected chemical shifts and coupling constants for the protons and carbons in the cyclobutane and chlorophenyl rings.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the mass of the compound (C₁₀H₁₁ClO, MW: 182.65 g/mol ), including the characteristic isotopic pattern for a chlorine-containing molecule.[7]

-

Infrared (IR) Spectroscopy: The IR spectrum will display a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol functional group.

Caption: Synthesis and characterization workflow for this compound.

Part 2: The Art and Science of Crystallization

The most critical and often challenging step in crystal structure analysis is obtaining a high-quality single crystal. A suitable crystal for X-ray diffraction should be well-formed, free of defects, and typically have dimensions between 0.1 and 0.3 mm.[8] The principle behind crystallization is to slowly bring a saturated solution of the compound to a state of supersaturation, allowing for the ordered growth of a crystal lattice rather than rapid precipitation.

Experimental Protocol: Single Crystal Growth

-

Solvent Screening: A crucial first step is to identify a suitable solvent or solvent system. The ideal solvent will dissolve the compound when heated but show limited solubility at room or lower temperatures.

-

Slow Evaporation: A solution of this compound in a suitable solvent (e.g., hexane/ethyl acetate mixture) is prepared in a clean vial. The vial is loosely capped or covered with parafilm perforated with a few small holes. The solvent is allowed to evaporate slowly over several days to weeks in a vibration-free environment.

-

Vapor Diffusion: This technique involves a small, concentrated drop of the compound's solution being sealed in a larger chamber containing a reservoir of a "precipitant" solvent in which the compound is poorly soluble.[8] The vapor of the precipitant slowly diffuses into the drop, reducing the solubility of the compound and inducing crystallization.

-

Hanging Drop: The drop is placed on a siliconized coverslip, which is then inverted and sealed over the reservoir.

-

Sitting Drop: The drop is placed on a pedestal within the sealed chamber.

-

Part 3: Single-Crystal X-ray Diffraction Analysis

Once a suitable crystal is obtained, it is subjected to X-ray diffraction to determine the arrangement of atoms within the crystal lattice.

Experimental Workflow: From Crystal to Structure

Caption: The experimental workflow for single-crystal X-ray diffraction.

-

Data Collection: The crystal is mounted on a goniometer head and cooled to a low temperature (typically 100 K) in a stream of nitrogen gas to minimize thermal vibrations of the atoms.[8] A focused beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a pattern of reflections that are recorded by a detector.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using computational methods. This initial model is then refined against the experimental data, adjusting atomic positions and thermal parameters until the calculated diffraction pattern matches the observed pattern as closely as possible.

Part 4: Interpretation of Crystallographic Data

The final output of a crystal structure analysis is a crystallographic information file (CIF), which contains the atomic coordinates, bond lengths, bond angles, and other crucial parameters. For this compound, we would expect to derive the following key insights:

Molecular Conformation

The analysis would reveal the precise conformation of the molecule, including the pucker of the cyclobutane ring and the rotational orientation (torsion angles) of the 2-chlorophenyl group relative to the four-membered ring. This is critical for understanding how the molecule will fit into a binding pocket of a protein.

Intermolecular Interactions

Of particular interest would be the hydrogen bonding network established by the hydroxyl group of the cyclobutanol moiety. Studies of cyclobutanol itself have shown that it forms hydrogen-bonded molecular chains, or catemers.[9][10] In the case of this compound, we would expect to see similar O-H···O hydrogen bonds forming chains or dimers, which are fundamental to the crystal packing. Other potential non-covalent interactions, such as C-H···π or halogen bonds involving the chlorine atom, would also be identified.

Caption: A hypothetical hydrogen-bonded chain of this compound molecules.

Crystallographic Data Summary

While a specific structure is not publicly available, a hypothetical summary of the kind of data that would be generated is presented below. This data is based on typical values for small organic molecules.

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₀H₁₁ClO |

| Formula Weight | 182.65 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.1 |

| b (Å) | 8.5 |

| c (Å) | 11.2 |

| β (°) | 105.5 |

| Volume (ų) | 925.0 |

| Z | 4 |

| Temperature (K) | 100 |

| R-factor (%) | < 5 |

Conclusion

The crystal structure analysis of a molecule like this compound is a multi-step process that combines synthetic chemistry, the physical chemistry of crystallization, and the physics of X-ray diffraction. The resulting structural model provides invaluable, high-resolution insights into molecular conformation and intermolecular interactions. This information is a cornerstone of modern drug design, enabling a rational, structure-based approach to the development of new therapeutics. While the specific crystal structure of the title compound may not yet be in the public domain, the methodologies described herein represent the gold standard for its determination and analysis.

References

-

McGregor, P. A., Allan, D. R., Parsons, S., & Pulham, C. R. (2005). The low-temperature and high-pressure crystal structures of cyclobutanol (C4H7OH). Acta Crystallographica Section B: Structural Science, 61(4), 449-454. [Link]

-

McGregor, P. A., Allan, D. R., Parsons, S., & Pulham, C. R. (2005). The low-temperature and high-pressure crystal structures of cyclobutanol (C4H7OH). PubMed, 16041095. [Link]

-

Cambridge Crystallographic Data Centre. CCDC 1032842: Experimental Crystal Structure Determination. The University of Manchester Research Explorer. [Link]

-

University of Iowa. CCDC 2344717: Experimental Crystal Structure Determination. Iowa Research Online. [Link]

-

ResearchGate. (2015). Synthesis, characterization, antifungal activity and crystal structure of 1-(2-chlorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboxaldehyde. Journal of Chemical and Pharmaceutical Research, 7(12), 842-848. [Link]

-

Arizona State University. CCDC 602542: Experimental Crystal Structure Determination. ASU Research Data. [Link]

-

Organic Chemistry Portal. Synthesis of cyclobutanols. Organic Chemistry Portal. [Link]

-

Radboud Repository. Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. Radboud Repository. [Link]

-

Appchem. This compound. Appchem Product Page. [Link]

-

ResearchGate. X-ray molecular structure of cyclobutane 2s. ResearchGate. [Link]

-

Wiley Online Library. (2024). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. Chemistry – A European Journal. [Link]

-

Royal Society of Chemistry. (2023). Synthesis of 3-Borylated Cyclobutanols from Epihalohydrins or Epoxy Alcohol Derivatives. Chemical Science, 14, 963-969. [Link]

-

PubChemLite. 3-(2-chlorophenyl)cyclobutanone (C10H9ClO). PubChemLite. [Link]

-

University of Iowa. CCDC 2165853: Experimental Crystal Structure Determination. Iowa Research Online. [Link]

-

Cambridge Crystallographic Data Centre. Search Results - Access Structures. CCDC. [Link]

-

MDPI. (2023). Spectroscopic Characterization, Cyclic Voltammetry, Biological Investigations, MOE, and Gaussian Calculations of VO(II), Cu(II), and Cd(II) Heteroleptic Complexes. Molecules, 28(13), 5174. [Link]

-

ResearchGate. (2025). Molecular spectroscopic investigation, quantum chemical, molecular docking and biological evaluation of 2-(4-Chlorophenyl)-1-[3-(4-chlorophenyl)-5-[4-(propan-2-yl) phenyl-3, 5-dihydro-1H-pyrazole-yl] ethanone. ResearchGate. [Link]ethanone)

Sources

- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 2. researchgate.net [researchgate.net]

- 3. 3-(2-Chlorophenyl)cyclobutan-1-one | CymitQuimica [cymitquimica.com]

- 4. PubChemLite - 3-(2-chlorophenyl)cyclobutanone (C10H9ClO) [pubchemlite.lcsb.uni.lu]

- 5. Spectroscopic Characterization, Cyclic Voltammetry, Biological Investigations, MOE, and Gaussian Calculations of VO(II), Cu(II), and Cd(II) Heteroleptic Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. appchemical.com [appchemical.com]

- 8. benchchem.com [benchchem.com]

- 9. research.ed.ac.uk [research.ed.ac.uk]

- 10. The low-temperature and high-pressure crystal structures of cyclobutanol (C4H7OH) - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermal stability and decomposition of 3-(2-Chlorophenyl)cyclobutanol

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 3-(2-Chlorophenyl)cyclobutanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclobutane scaffolds are increasingly vital in medicinal chemistry, acting as bioisosteres that enhance the three-dimensional character of drug candidates. This compound is a key intermediate in the synthesis of such molecules. A comprehensive understanding of its thermal stability and decomposition profile is paramount for ensuring safety, optimizing manufacturing processes, establishing stable storage conditions, and predicting shelf-life. This guide provides a detailed examination of the thermal behavior of this compound, outlining robust analytical methodologies for its characterization. We present detailed protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS). Furthermore, we elucidate the primary decomposition pathways, which are predicted to involve a retro-[2+2] cycloaddition mechanism, leading to the formation of 2-chlorostyrene and formaldehyde. This document serves as a critical resource for professionals involved in the handling, development, and scale-up of chemical entities containing the arylcyclobutanol motif.

Introduction: The Significance of the Cyclobutane Motif

The cyclobutane ring is a privileged structural motif in modern drug discovery. Its rigid, sp³-hybridized framework provides a well-defined three-dimensional geometry, allowing medicinal chemists to "escape flatland" and design molecules with improved pharmacological properties.[1] Compounds incorporating 1,3-disubstituted cyclobutanes, such as this compound, are explored as conformationally restricted isosteres for more flexible propyl groups, a strategy that can enhance binding affinity, selectivity, and metabolic stability.[2]

The synthesis and manipulation of these strained four-membered rings, however, necessitate a thorough understanding of their stability under various conditions. Thermal stress, in particular, can trigger unique decomposition pathways not observed in more stable acyclic or larger-ring systems. For a key intermediate like this compound, defining its thermal liability is not merely an academic exercise; it is a critical component of risk assessment and process safety in pharmaceutical development. Uncontrolled decomposition can lead to pressure buildup in reactors, the formation of potentially toxic byproducts, and loss of valuable material. This guide establishes the foundational knowledge and experimental framework required to rigorously assess the thermal profile of this important chemical building block.

Physicochemical and Structural Properties

A baseline understanding of the compound's fundamental properties is essential before undertaking thermal analysis.

| Property | Value | Source |

| Compound Name | This compound | |

| CAS Number | 1182960-42-4 | [3] |

| Molecular Formula | C₁₀H₁₁ClO | [3] |

| Molecular Weight | 182.65 g/mol | [3] |

| Physical Form | Solid | [3] |

| Purity | ≥95% | [3] |

| Storage Temperature | Refrigerator (2-8 °C) | [3] |

Theoretical Framework: Anticipated Decomposition Pathways

The thermal decomposition of this compound is primarily governed by the chemistry of its two key structural features: the strained cyclobutane ring and the C-O bond of the secondary alcohol.

-

Retro-[2+2] Cycloaddition (Cycloreversion): The thermal decomposition of cyclobutane derivatives is classically understood to proceed through a biradical intermediate, leading to the formation of two ethylene molecules (or substituted ethylenes).[4][5][6][7] This process is effectively the reverse of a [2+2] photocycloaddition. For cyclobutanol, the major decomposition pathway involves fragmentation into ethylene and acetaldehyde.[4] This suggests that the most probable decomposition route for this compound is a cycloreversion to form 2-chlorostyrene and formaldehyde. This pathway is favored due to the high ring strain of the cyclobutane core.

-

Dehydration: The elimination of water is a common thermal decomposition pathway for alcohols.[8] In the case of this compound, dehydration would lead to the formation of 1-(2-chlorophenyl)cyclobutene or 3-(2-chlorophenyl)cyclobutene. However, studies on the parent cyclobutanol molecule have shown that dehydration is not a major decomposition route compared to ring fragmentation.[4]

-

C-C Bond Cleavage (Palladium-Catalyzed): While not a purely thermal process, it is noteworthy that palladium catalysts can promote a formal [2+2]-retrocyclization of cyclobutanols via a two-fold C(sp³)–C(sp³) bond cleavage, highlighting the inherent reactivity of these bonds under certain catalytic conditions.[9][10]

Based on established chemical principles, the dominant thermal decomposition pathway is expected to be the retro-[2+2] cycloaddition. The following experimental sections outline the methods to confirm this hypothesis and quantify the thermal stability.

Experimental Methodologies for Thermal Analysis

A multi-technique approach is essential for a comprehensive evaluation. This section details the protocols for TGA, DSC, and Py-GC-MS, which together provide quantitative data on mass loss, energetic changes, and product identification.

Experimental Workflow

The overall process for characterizing the thermal stability follows a logical progression from macroscopic analysis to molecular identification.

Sources

- 1. Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 1182960-42-4 [sigmaaldrich.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives [morressier.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

Solubility Profile of 3-(2-Chlorophenyl)cyclobutanol: A Framework for Pre-formulation and Drug Discovery

An In-Depth Technical Guide

Abstract

The aqueous and non-aqueous solubility of a drug candidate is a critical physicochemical property that dictates its biopharmaceutical behavior, influencing everything from formulation design to in vivo efficacy and bioavailability.[1][2][3][4] 3-(2-Chlorophenyl)cyclobutanol, a substituted cyclobutane derivative, represents a class of compounds with increasing interest in medicinal chemistry due to their unique three-dimensional structures.[5] This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine and interpret the solubility profile of this compound. We will delve into the theoretical underpinnings of solubility, provide detailed, self-validating experimental protocols for both thermodynamic and kinetic solubility assessment, and outline robust analytical methodologies for quantification. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility, empowering research teams to generate high-quality data crucial for lead optimization and candidate selection.

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a new chemical entity (NCE) from discovery to a marketable drug, few parameters are as fundamental as solubility. Defined as the maximum concentration of a solute that can dissolve in a solvent to form a homogenous system, solubility is a prerequisite for absorption.[1][3][4] An orally administered drug, for instance, must first dissolve in the gastrointestinal fluids before it can permeate the intestinal membrane and enter systemic circulation.[1][4] Consequently, poor aqueous solubility is a major hurdle in drug development, often leading to inadequate bioavailability, high dose requirements, and unpredictable clinical outcomes.[1][6][7] More than 40% of NCEs developed in the pharmaceutical industry are practically insoluble in water, making solubility assessment a critical-path activity in early development.[1][6]

This compound (Figure 1) possesses structural features that suggest a complex solubility profile. The presence of a hydroxyl (-OH) group on the cyclobutane ring offers a site for hydrogen bonding, potentially conferring some aqueous solubility. Conversely, the 2-chlorophenyl group is lipophilic and bulky, which will tend to decrease water solubility and favor dissolution in organic solvents. Understanding this balance is essential for predicting its behavior in biological systems and for designing appropriate formulations.

This guide provides the theoretical basis and practical, step-by-step protocols to thoroughly characterize the solubility of this compound across a pharmaceutically relevant range of solvents.

Figure 1: Chemical Structure of this compound

Theoretical Principles: Predicting Solubility Behavior

The principle of "like dissolves like" is the cornerstone of solubility prediction.[9] This adage reflects the fact that solubility is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. A solute will dissolve in a solvent if the solute-solvent interactions are strong enough to overcome the solute-solute and solvent-solvent interactions.

-

Polarity and Hydrogen Bonding: Polar solvents, like water, have significant dipole moments and readily dissolve polar solutes and ionic compounds.[10][9] The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor, facilitating interactions with polar protic solvents like water and ethanol.[10][11]

-

Non-Polar Interactions: Non-polar solvents, such as hexane or toluene, lack significant dipoles and interact primarily through weak London dispersion forces.[9] They are effective at dissolving non-polar solutes. The chlorophenyl ring of the target molecule is non-polar and will contribute favorably to its solubility in less polar, organic solvents.

-

Effect of Temperature: The solubility of most solid compounds increases with temperature.[12][13] This is because the dissolution process for many solids is endothermic (absorbs heat), and according to Le Chatelier's principle, increasing the temperature will shift the equilibrium toward dissolution.[14] However, this is not universal, and some compounds exhibit decreased solubility at higher temperatures if the dissolution is an exothermic process.[12][13]

The logical relationship for selecting appropriate solvents based on these principles is visualized in the diagram below.

Experimental Methodology: The Shake-Flask Method for Thermodynamic Solubility

The "gold standard" for determining equilibrium or thermodynamic solubility is the shake-flask method.[15] This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound, ensuring a true thermodynamic value is obtained.[15][16][17]

Rationale for Method Selection

The shake-flask method is chosen for its reliability and its ability to provide a definitive thermodynamic solubility value, which is crucial for biopharmaceutical classification and formulation development.[15] While slower than high-throughput methods, its accuracy is unparalleled for lead candidate characterization.

Experimental Workflow Diagram

Detailed Step-by-Step Protocol

-

Preparation of Solvents: Prepare a panel of pharmaceutically relevant solvents. A recommended starting set includes:

-

Purified Water (e.g., Milli-Q or equivalent)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

0.1 N Hydrochloric Acid (HCl), pH ~1.2 (simulating gastric fluid)

-

Ethanol (Absolute)

-

Dimethyl Sulfoxide (DMSO)

-

Hexane

-

-

Sample Preparation:

-

Accurately weigh an excess amount of this compound (e.g., 5-10 mg) into a 2 mL glass vial. The key is to ensure that undissolved solid remains at the end of the experiment.[15][18]

-

Add a precise volume (e.g., 1.0 mL) of the chosen solvent to the vial.

-

Seal the vial securely to prevent solvent evaporation.

-

Prepare each solvent condition in triplicate for statistical validity.

-

-

Equilibration:

-

Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25°C for room temperature solubility, 37°C for physiological relevance).

-

Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[16] A preliminary time-to-equilibrium study can be conducted by taking measurements at various time points (e.g., 8, 16, 24, 48 hours) to confirm that the concentration has plateaued.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand briefly for larger particles to settle.

-

To separate the saturated solution from the excess solid, either:

-

Centrifuge: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).

-

Filter: Use a syringe with a chemically compatible filter (e.g., 0.22 µm PTFE for organic solvents or PVDF for aqueous solutions). This step must be performed carefully to avoid disturbing the solid pellet and to prevent cooling that could cause precipitation.

-

-

-

Quantification:

-

Immediately after separation, carefully pipette a known volume of the clear supernatant (e.g., 100 µL) into a clean vial.

-

Dilute the aliquot with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the quantification assay.

-

Analyze the concentration of this compound using a validated analytical method, such as HPLC-UV (see Section 4).

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Analytical Quantification by HPLC-UV

A robust and validated analytical method is required to accurately measure the concentration of the dissolved compound. High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a common and reliable choice.

Protocol for Method Development

-

Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL). From this stock, create a series of calibration standards (e.g., ranging from 1 µg/mL to 200 µg/mL) by serial dilution.

-

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio should be optimized to achieve a good peak shape and a reasonable retention time (typically 3-7 minutes).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

UV Detection: The wavelength should be set to the absorbance maximum (λ-max) of this compound. This is determined by running a UV scan of a standard solution.

-

-

Calibration: Inject the calibration standards and generate a calibration curve by plotting the peak area versus concentration. The curve should have a correlation coefficient (r²) of >0.995 for acceptance.

-

Sample Analysis: Inject the diluted samples from the solubility experiment and determine their concentration using the linear regression equation from the calibration curve.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, structured table for easy comparison.

Table 1: Hypothetical Solubility Profile of this compound at 25°C

| Solvent | Polarity Index | Mean Solubility (µg/mL) | Std. Dev. | Mean Solubility (mM) | Solubility Classification |

| 0.1 N HCl (pH 1.2) | High | 55.2 | 4.8 | 0.30 | Sparingly Soluble |

| PBS (pH 7.4) | High | 48.9 | 3.5 | 0.27 | Very Slightly Soluble |

| Purified Water | High | 51.6 | 4.1 | 0.28 | Very Slightly Soluble |

| Ethanol | Medium | 15,500 | 850 | 84.9 | Freely Soluble |

| Acetone | Medium | 28,300 | 1,210 | 155.0 | Freely Soluble |

| DMSO | High | >200,000 | N/A | >1095 | Very Soluble |

| Hexane | Low | 1,200 | 95 | 6.57 | Slightly Soluble |

Note: Data are hypothetical and for illustrative purposes only. Polarity Index and Solubility Classification are based on standard pharmaceutical definitions.

Interpretation: The hypothetical data suggest that this compound has low aqueous solubility across a physiological pH range but exhibits significantly higher solubility in polar aprotic (DMSO, Acetone) and polar protic (Ethanol) organic solvents. The moderate solubility in non-polar hexane indicates the influence of its lipophilic chlorophenyl group. Such a profile is characteristic of a BCS Class II or IV compound, highlighting the potential need for formulation enhancement strategies to ensure adequate oral bioavailability.[4]

Conclusion

This guide provides a robust, scientifically-grounded framework for determining the comprehensive solubility profile of this compound. By combining the foundational principles of solubility with detailed, validated experimental and analytical protocols, research and development teams can generate the high-quality, reliable data necessary for informed decision-making in the drug discovery and development pipeline. The systematic approach outlined herein ensures that this critical physicochemical property is well-understood, mitigating risks and paving the way for successful formulation and clinical advancement.

References

- Vertex AI Search. Polarity and Solubility of Organic Compounds. Accessed January 2, 2026. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjlz18_Y-9DZBUVFyIQLKNEQPlnhBU46O5Vo8JAl0HuEpDzJoar22AiLhpHc3tkKlL9VRQzdgNeFbHxedDiANofH7V6uFMES5rC0mgVTNHc7WKBFg9lg9TPHRjECKh2Mf8sFzkAQR1dK3CUwMkoIIyb_En9LgPtFuTFO_tMyrT-vF0uOjar7E=]

- BioAssay Systems. Shake Flask Method Summary. Accessed January 2, 2026. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGG7A-E-9Sc318bED68aoLD62RkVWBIFYmAK4BQxZIBAQdiBooHh5_GVAn35Rfa_fBjIX68385BdPb54CcDBlO181N-ddjEu-k43plBIDl2Vp1nNOOCqiu3QoLppEytsnjo_X-9Os6oZdo8K1xhLQFkpMA4D5yDV4X2LGELbzymEouuTFXnbgXk]

- University of Calgary. Solubility of Organic Compounds. Accessed January 2, 2026. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERSa5oQiInBlNLCfNQthVMB8Y8CLqK15ni9CxN0B7bUr8eIx_-qaaVsn2_NdKcVLDY_C47unOLP6fuT6nf-brhMfGL7a7hCJLcUThLsybzeB0ghL98PttK1pyY4g4IVueUAZRezjvZsUIxQAAYKyz9oe9Rjo_y-vcw-SvTPAlxA4RfDGdrM493]

- Jadhav, N., et al. Drug Solubility: Importance and Enhancement Techniques. PMC - NIH. Accessed January 2, 2026. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIHUEwO9bIi7j1HziPY26TJ-RC5XS9HKlz8eCdJakNerQ4yE1W0kddekIifCXhyGxQ4WKZBACDjuo34Vosblj3CK8d2egi3WpNqLfLFlTH4-_HEqQXyr2Mji2N7-3-ym6NfqCMG4D8NqNYacE=]

- Enamine. Shake-Flask Solubility Assay. Accessed January 2, 2026. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEigcAXj4JJ2p4ECvE_8YxoC0yzY94TjFk1I0WLZjlBoDXFjgEfP6Q9dG2R1H6WF2ZKCvt718esSLziVkHkmgCLgDUt2-8N-adZZLZm6XQzWPK0OGGUABpXK73M33vWtYAZWNu_SNN_7IQVpvbRUSpem_1f5zfFThe0BO9rbk44h3qdFyVEO5B6XTMEhlKGa3ObUGmsOPcN]

- Suarez, S., et al. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Accessed January 2, 2026. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCkCI4rC_evPi46jzWLnQz-vswJkQrOvzc7YXENnyFjCvss_BdKJOnBj_q4vEYE9BvYQ2w1K2ggxEkK3JvbLwDmFlDAbWMeO245RMraPqK7EfAG-7sidXSa5mKc6NJrwp5BM5PQBichjHOc5gD4b9MIot7E6A=]

- Enamine. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Accessed January 2, 2026. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLMpgzfTRwM8ukeVw31nfbsuRXYo_qqfoT-J7pS9ASiCQRMoWIXubORN_dJdAjKIgCNej1dlNPW7DfeF8N4tbNEM0oPFroKNE391etGeHrxsPtmh8i0fyaxh9RfeXD25oc8-gko7uhfK1xDiuYw4MPVKBTfrPX1OfjD3qlf-g9I7srQ6CEFygqboFH7rtFQ00eiMgbHbI37qlnKg==]

- NIH. Determination of aqueous solubility by heating and equilibration: A technical note. Accessed January 2, 2026. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZGbVcC8xsiIyJFs9Fkwx3EIsOGnLkjq-fTYsW6pXpsWYnGDlXLD88qNRkTFS_zgNBkHoxMuLruWjJNFJRfjGvhpcwPOGzQOxIYQRw9zyLiH-jvLC3PA07NCj4UU7l8ywWX5C8Zmly4MOOVtA=]

- Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. Accessed January 2, 2026. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7xAHvki4O3yTD7fnBns35AZLrsfR5bcMD-q81mxnLM_x_N1qfUpkEchazIsg3cYcwrUlhJPTZZxcKYCgQ-_qob-G6DnVjiseA52IpM4ba1HBnUqvJ9TroHaZWJXFHzRW9FgOyjlQyOOoEBlAI2iNzt0gBRbWArCHY8BXTqm2nlbkq2cU=]

- Life Chemicals. Compound solubility measurements for early drug discovery. Computational Chemistry. Accessed January 2, 2026. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXKYIXzIDTPdgRUQyEK2_D7XQ9f0c5PK6iqWSLbMfo2aWORqQXuomxqhv6m8ZICVcxu2SzUpssyLN70yMtdggJoXp2THVwgrlVJQsF0jL3w4m6ZZddAGwtYn5Qdea_BuQs54Jqqtm1xNYOJanJTBn8Hz53BTynGPwl2et-COU8DcuUCWkuxfVMxQoEWNBfYfDSl0DAXPPZSFCD4Dq0XgfxcEzr_uHTHT4htgL-wix2]

- BMG LABTECH. Drug solubility: why testing early matters in HTS. Accessed January 2, 2026. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpNMoExeQqf2I0Y8v-wMuV_MNCQHPPfvNj10fsrRCVqn14Rcqn5-yQ0mUreLxel5NgskzsNzBdtaW4zesJLDvYOmF-kFHhADTpt1eHA4d0phZYq9knb9BlJ5tzPReMoB3byFEMe-GOt1lu3U9pU0xoK3l86-_HekBbVFqKzKmrO6XjsTXLzUfYmpoEWoDGHwl1a2i6Zms030tt]

- Wikipedia. Solubility. Accessed January 2, 2026. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVvVZ4bkn454y47QWIOsFZGcDkAApWjHUlkPsRM-d-fhG60gaBx1cFpjpfIr1D8EqmILJu_fTpagewvXXOPnIMJnfzaimZE7B13pkm65IfvCYU5OPA59zPHQCmrZkis8woxZM=]

- Latlong. Solubility in drug discovery: Significance and symbolism. Accessed January 2, 2026. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFamXoJGWwsbV8Mh4gsdEnUWi9s2WjdTnDXLB0sr2fIrMvMAvTK5ONaEmH82M0FNnec2PHVKKKj_QmqugLiaW-ieV-KA3IlsB0BmhnWIRIHBfNYhRpFEGsH5k6_W3J8SLOn4v02sBH1mkl79fLmuk2dsiuiXnWQbuCS]

- G. S. A. T. Solubilization of New Drug Molecules. The Importance of Solubility for New Drug Molecules. Accessed January 2, 2026. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZQttfdwrqWfV7DkNg-4lM5ssRgIMqkXCeYWORSY_y50l2BIRPzUH76yscIgt9NB6orvvZ_RA7qLpnz-4jsRip8klols-TSdQpzXUXnj24MtoMmrepuK4nmmA-I2zn2wq7FnSNeXJCg5LKG3rEBAVQtQqY9OZLhGOR7Aq4aeyf6axSCYBd27gp3CeJKrVItNFuJQueoegtbQ==]

- A. Chaudhary. DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES1. Accessed January 2, 2026. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHh5m5UFlQxJfb-oeFHhyQLtIJLvrGn9Rb_0DUSy9jLcOpHoXGA7YHp2o0muV26PzfR6cLEDqZXJmJ3RAPZ1wDBfIHHraLtikxSur1m2WoaNNUChDJHFeTtq0YAc9wymO1Ud_sPt67mTh23leiVhM-zBXyIKXyqZxLltI4akjG3u-GvYOEYH7U=]

- Brittain, H. G. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Accessed January 2, 2026. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH94K0acJIIMnlQvVCyWXw7Y28wiAXGmSxMhOmX5umjaD5xd_1NdfiBQMMKri_EnlFj1uh_nTowLVjc6DMWeiTlTuT0TgU5qrEIMpwG6PQsE2c9Eg_xrTcnMPsJyxm0hsIhZRAo8jfiQ1pptHtqXgPpDlvowTBG4yu8edI7Rv0LdVdMNVxgmFuyBH9Q55geY9068kPpFugbhgfsIJTwE-5Ue66DeeOgVi2BIdqh1tAfrzH8HF-YJnoe8qr_Paw=]

- NCBI Bookshelf. Biochemistry, Dissolution and Solubility. Accessed January 2, 2026. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyiD59SSAp2f-QddxoQnGXN3ddSpJDNZpS0m3hgldU62hV_RuhSuQDtP_dPxK6_Og1vlwKBtd5DegvxRUCwClub6GPN4U96cIcgJXmNgrceRPpBNkykL6Q3oMrlt-K5LsubQujvPnJwg==]

- Purdue University. Solubility. Accessed January 2, 2026. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_EPrqM9dq5PEP8g6_kj_n0jy69x4GrRQrpMsJPS3p9k-5gribpvlBQdJVWMFdiKPBDjKjNplIFqpizn6D7hbOtC-eo39NY2uLMTsysfDsIKO4UjmEMzWulSJcxCpWtPRQsGAgk8oMpzUiIMHPnoxLUuD2fhur_V89]

- Chemistry Steps. Solubility of Organic Compounds. Accessed January 2, 2026. [https://vertexaisearch.cloud.google.